2-bromo-4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole
Overview
Description
2-Bromo-4,8-bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its benzo[1,2-b:4,5-b’]dithiophene core, which is substituted with bromine and two (2-octyldodecyl)oxy groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,8-bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,8-bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the sulfur atoms in the dithiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can occur at the bromine site, converting it to a hydrogen-substituted derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include hydrogen-substituted derivatives.
Scientific Research Applications
2-Bromo-4,8-bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene has several applications in scientific research:
Organic Photovoltaics: The compound is used as a building block in the synthesis of conjugated polymers for organic solar cells, enhancing their efficiency and stability.
Organic Light-Emitting Diodes (OLEDs): It is utilized in the development of materials for OLEDs, contributing to improved performance and longevity.
Field-Effect Transistors (FETs): The compound is employed in the fabrication of organic FETs, which are essential components in flexible electronics.
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism by which 2-Bromo-4,8-bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene exerts its effects is primarily related to its electronic structure. The benzo[1,2-b:4,5-b’]dithiophene core provides a conjugated system that facilitates electron transport. The (2-octyldodecyl)oxy groups enhance solubility and processability, making the compound suitable for solution-based applications. The bromine atom can participate in various chemical reactions, allowing for further functionalization and tuning of the compound’s properties .
Comparison with Similar Compounds
Similar Compounds
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b4,5-b’]dithiophene: Similar in structure but with different alkyl substituents, affecting solubility and electronic properties.
4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b4,5-b’]dithiophene: A non-brominated analog with similar applications but different reactivity.
Uniqueness
2-Bromo-4,8-bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This feature makes it a versatile building block in the synthesis of advanced materials for various applications .
Properties
IUPAC Name |
2-bromo-4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H85BrO2S2/c1-5-9-13-17-21-23-27-31-35-42(33-29-25-19-15-11-7-3)40-52-47-44-37-38-54-49(44)48(45-39-46(51)55-50(45)47)53-41-43(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-39,42-43H,5-36,40-41H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZDUFSDCWGTFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC1=C2C=CSC2=C(C3=C1SC(=C3)Br)OCC(CCCCCCCC)CCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H85BrO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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